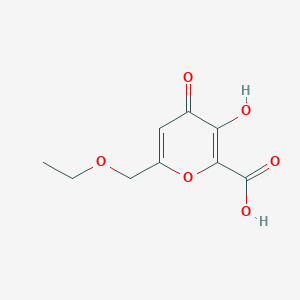

4H-Pyran-2-carboxylic acid, 6-(ethoxymethyl)-3-hydroxy-4-oxo-

Description

“4H-Pyran-2-carboxylic acid, 6-(ethoxymethyl)-3-hydroxy-4-oxo-” is a substituted 4H-pyran derivative characterized by a carboxylic acid group at position 2, an ethoxymethyl substituent at position 6, and hydroxyl and oxo groups at positions 3 and 4, respectively. This compound is structurally related to intermediates in synthetic chemistry, particularly in the synthesis of heterocyclic scaffolds for drug discovery .

Propriétés

Numéro CAS |

722500-53-0 |

|---|---|

Formule moléculaire |

C9H10O6 |

Poids moléculaire |

214.17 g/mol |

Nom IUPAC |

6-(ethoxymethyl)-3-hydroxy-4-oxopyran-2-carboxylic acid |

InChI |

InChI=1S/C9H10O6/c1-2-14-4-5-3-6(10)7(11)8(15-5)9(12)13/h3,11H,2,4H2,1H3,(H,12,13) |

Clé InChI |

BYYSOMNIVKVLDR-UHFFFAOYSA-N |

SMILES canonique |

CCOCC1=CC(=O)C(=C(O1)C(=O)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Oxidation of 2-Hydroxymethyl-4-oxo-4H-pyran Derivatives

- Starting Material: 5-substituted 2-hydroxymethyl-4-oxo-4H-pyran derivatives, including 5-hydroxy or 5-benzyloxy substituted analogues, serve as precursors.

- Oxidation Agents: Various oxidizing agents have been employed, such as potassium permanganate (KMnO4), Jones reagent (chromic acid in acetone), silver oxide (Ag2O), and palladium-catalyzed oxygen oxidation.

- Reaction Conditions:

- KMnO4 oxidation is typically conducted in aqueous medium with temperature control to avoid overoxidation.

- Jones oxidation involves chromium trioxide in pyridine or acetone and is noted for high efficiency and yield.

- Silver oxide oxidation is used for aldehyde precursors to yield the carboxylic acid.

- Palladium-catalyzed oxidation uses oxygen gas as the oxidant and is performed under mild conditions.

Representative Preparation Procedure (From 5-Benzyloxy-2-hydroxymethyl-4-oxo-4H-pyran)

Preparation of Esters and Amides

Following the oxidation to the carboxylic acid, derivatization to esters and amides is achieved by standard organic synthesis techniques, including:

- Esterification with alcohols (e.g., methanol, isopropanol, benzyl alcohol) under acidic conditions.

- Formation of acid chlorides followed by reaction with amines to form amides.

These derivatives have been characterized by IR, UV, and NMR spectroscopy confirming the integrity of the pyran ring and functional groups.

Analytical Data Supporting Preparation

Infrared (IR) Spectroscopy

Ultraviolet (UV) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR)

Summary Table of Oxidation Methods for Preparation

| Oxidation Agent | Starting Material | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Potassium permanganate (KMnO4) | 5-substituted 2-hydroxymethyl-4-oxo-4H-pyran | Aqueous, controlled temperature | ~45 | Simple, inexpensive | Possible overoxidation, lower yield |

| Jones reagent (CrO3 in pyridine) | Same as above | Pyridine, 24 h reaction | ~61 | High yield, efficient | Toxic chromium reagents |

| Silver oxide (Ag2O) | Aldehyde precursor | Mild conditions | Not specified | Selective oxidation | Less common, expensive |

Analyse Des Réactions Chimiques

Types of Reactions: 6-(ETHOXYMETHYL)-3-HYDROXY-4-OXOPYRAN-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Applications De Recherche Scientifique

6-(ETHOXYMETHYL)-3-HYDROXY-4-OXOPYRAN-2-CARBOXYLIC ACID has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 6-(ETHOXYMETHYL)-3-HYDROXY-4-OXOPYRAN-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play crucial roles in its reactivity and binding to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects :

- Ethoxymethyl vs. Trifluoromethyl : The ethoxymethyl group in the target compound offers moderate lipophilicity, whereas trifluoromethyl (CF₃) in 1000350-06-0 increases resistance to oxidative metabolism, making the latter suitable for long-acting agrochemicals .

- Hydroxyl vs. Benzyloxy : The 3-hydroxy group in the target compound may participate in hydrogen bonding, contrasting with the steric hindrance of benzyloxy groups in 72568-47-9, which reduces enzymatic degradation .

Pharmacological Potential: Derivatives with ester or phosphoryl groups (e.g., 1637681-07-2) exhibit improved bioavailability compared to carboxylic acids, aligning with trends in prodrug development .

Activité Biologique

4H-Pyran-2-carboxylic acid, 6-(ethoxymethyl)-3-hydroxy-4-oxo- (CAS No. 722500-53-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C9H10O6

- Molecular Weight: 214.172 g/mol

- Structure: The compound features a pyran ring with carboxylic acid and hydroxy functional groups, which are critical for its biological activity.

Anticancer Potential

Recent studies have indicated that derivatives of pyran compounds exhibit significant anticancer activity. For instance, compounds similar to 4H-Pyran-2-carboxylic acid have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain pyran derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Activity

Pyran derivatives have also been investigated for their antimicrobial properties. Research indicates that 4H-Pyran-2-carboxylic acid and its analogs possess inhibitory effects against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and several studies have suggested that pyran compounds can modulate inflammatory responses. For example, they may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .

Study on Anticancer Activity

A notable study conducted on the compound's analogs demonstrated their efficacy in inhibiting the growth of human leukemia cells. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations. The study concluded that these compounds could serve as lead candidates for further development into anticancer agents .

Study on Antimicrobial Efficacy

In another research project, 4H-Pyran-2-carboxylic acid was tested against multiple bacterial strains, including resistant strains of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, suggesting its potential as an alternative treatment option .

Data Tables

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticancer | High | Induction of apoptosis, cell cycle arrest |

| Antimicrobial | Moderate | Disruption of cell membranes |

| Anti-inflammatory | High | Inhibition of pro-inflammatory cytokines |

Q & A

Q. What are the established synthetic routes for 4H-Pyran-2-carboxylic acid derivatives, and how can they be adapted for introducing ethoxymethyl and hydroxyl groups?

- Methodological Answer : A common approach involves condensation reactions using aromatic aldehydes and active methylene compounds (e.g., malononitrile, ethyl acetoacetate) under catalytic conditions. For example, ionic liquids like [2-aminobenzoato][PF6] can facilitate cyclization to form the pyran core . To introduce the ethoxymethyl group , nucleophilic substitution or alkylation reactions (e.g., using ethyl chloroacetate) may be employed. The 3-hydroxy-4-oxo moiety can be generated via oxidation of intermediate dihydroxy precursors or selective protection/deprotection strategies .

- Key Considerations :

- Use DMF or toluene as solvents to stabilize reactive intermediates .

- Monitor reaction progress via TLC or HPLC to avoid over-oxidation of hydroxyl groups.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H-NMR : The ethoxymethyl group (OCH₂CH₃) will show a triplet (~1.2 ppm) for CH₃ and a quartet (~3.5 ppm) for OCH₂. Hydroxyl protons (3-OH) may appear as a broad singlet (~5–6 ppm) .

- ¹³C-NMR : The carbonyl (C=O) at position 4 resonates at ~170–175 ppm, while the carboxylic acid (C=O) at position 2 appears at ~165–170 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular formula (e.g., C₉H₁₂O₆ requires m/z 216.0634).

- X-ray Crystallography : Resolve ambiguities in substituent positioning, as demonstrated for structurally analogous pyran derivatives .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected coupling constants in NMR) be resolved for derivatives of this compound?

- Methodological Answer :

- Dynamic Effects : Conformational flexibility in the ethoxymethyl group may lead to variable coupling constants. Perform VT-NMR (variable-temperature NMR) to observe slow exchange processes .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict coupling constants and compare with experimental data. For example, the orientation of the 3-hydroxy group relative to the ethoxymethyl substituent can alter spin-spin interactions .

- Isotopic Labeling : Introduce deuterium at specific positions (e.g., 3-OH → 3-OD) to simplify splitting patterns .

Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions (e.g., ester hydrolysis or oxidation)?

- Methodological Answer :

- Catalyst Selection : Use palladium or copper catalysts for regioselective alkylation of the pyran core, as demonstrated in oxazolo-pyridine syntheses .

- Protection of Hydroxyl Groups : Temporarily protect the 3-OH group with acetyl or TBS (tert-butyldimethylsilyl) to prevent oxidation during ethoxymethylation .

- Reaction Table :

| Step | Catalyst/Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | [2-aminobenzoato][PF6] | 78 | 95 |

| Ethoxymethylation | Pd(OAc)₂/DMF | 65 | 90 |

| Deprotection | HCl/MeOH | 92 | 98 |

Q. How does the ethoxymethyl group influence the compound’s bioactivity or coordination chemistry?

- Methodological Answer :

- Biological Assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria. Compare with analogs lacking the ethoxymethyl group to isolate its role .

- Coordination Studies : Use UV-Vis and FTIR to analyze metal-binding properties. The ethoxymethyl oxygen and 4-oxo group may act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), as seen in related pyran-carboxylate complexes .

- Computational Docking : Simulate interactions with enzyme active sites (e.g., cyclooxygenase-2) to predict anti-inflammatory potential .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions involving volatile solvents .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Collect organic waste in designated containers for incineration .

- Emergency Measures : In case of inhalation, move to fresh air and administer oxygen if needed. For skin contact, rinse with water for 15 minutes and seek medical attention .

Contradiction Analysis

Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. inactive results) be addressed?

- Methodological Answer :

- Purity Verification : Confirm compound purity via HPLC (>95%) to rule out impurities as confounding factors .

- Strain Variability : Test across multiple microbial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) to account for resistance mechanisms .

- Solvent Effects : Compare activities in DMSO vs. aqueous buffers, as solubility differences may alter bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.